

# 2-(Boc-aminomethyl)-piperidine molecular weight and formula

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## Compound of Interest

Compound Name: 2-(Boc-aminomethyl)-piperidine

Cat. No.: B132285

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## Technical Guide: 2-(Boc-aminomethyl)-piperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-(tert-butoxycarbonyl-aminomethyl)-piperidine, a key building block in synthetic and medicinal chemistry. This bifunctional molecule, featuring a piperidine ring and a Boc-protected primary amine, is widely utilized in the construction of complex piperidine derivatives for pharmaceutical and research applications.

## Core Molecular Data

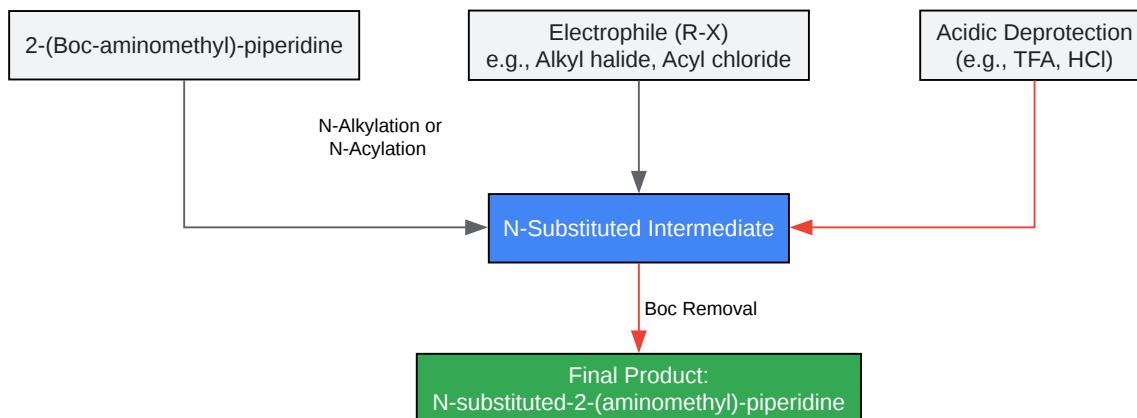
The fundamental properties of **2-(Boc-aminomethyl)-piperidine** are summarized below. This data is essential for reaction planning, stoichiometric calculations, and analytical characterization.

Property	Value	Citations
Molecular Formula	C <sub>11</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	214.31 g/mol	<a href="#">[1]</a>
IUPAC Name	tert-butyl N-(piperidin-2-ylmethyl)carbamate	<a href="#">[1]</a>
CAS Number	141774-61-0	<a href="#">[1]</a>

## Synthetic Utility and Workflow

**2-(Boc-aminomethyl)-piperidine** is valued for its role as a versatile intermediate.[\[3\]](#) The tert-butoxycarbonyl (Boc) group serves as a stable protecting group for the exocyclic primary amine, allowing for selective chemical modification at the secondary amine of the piperidine ring. Following reactions on the piperidine nitrogen, the Boc group can be easily removed under mild acidic conditions to reveal the primary amine for further functionalization.

This strategic protection scheme is fundamental to the synthesis of disubstituted piperidine derivatives, which are prevalent scaffolds in many biologically active compounds.[\[4\]](#) The general workflow for utilizing this building block is depicted below.



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General synthetic workflow using **2-(Boc-aminomethyl)-piperidine**.

## Experimental Protocols

The following section outlines a generalized experimental methodology for the N-alkylation of **2-(Boc-aminomethyl)-piperidine**, a common reaction for this substrate. Specific conditions may vary based on the electrophile used.

### General Protocol for N-Alkylation

- Reaction Setup: Dissolve **2-(Boc-aminomethyl)-piperidine** (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile (MeCN) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the solution to act as an acid scavenger.
- Electrophile Addition: Slowly add the electrophile (e.g., an alkyl halide or acyl chloride) (1.1 equivalents) to the stirred solution at room temperature or 0 °C, depending on the reactivity of the electrophile.
- Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
- Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
- Purification: Combine the organic layers, dry over an anhydrous salt like sodium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield the pure N-substituted intermediate.
- Boc Deprotection (Optional): To deprotect the exocyclic amine, dissolve the purified intermediate in a solvent like DCM and treat with an acid such as trifluoroacetic acid (TFA) or

a solution of HCl in dioxane. Stir at room temperature until the reaction is complete, then remove the solvent and excess acid under reduced pressure to yield the final product, often as a salt.

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## References

- 1. tert-butyl N-((piperidin-2-yl)methyl)carbamate | C11H22N2O2 | CID 2756031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl N-{{(2S)-piperidin-2-yl)methyl}carbamate | C11H22N2O2 | CID 1501973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
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